molecular formula C14H12O3 B065644 2-(Benzyloxy)-5-hydroxybenzaldehyde CAS No. 161192-21-8

2-(Benzyloxy)-5-hydroxybenzaldehyde

Cat. No.: B065644
CAS No.: 161192-21-8
M. Wt: 228.24 g/mol
InChI Key: CRUNCTWMFHQFTC-UHFFFAOYSA-N
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Description

2-Benzyloxy-5-hydroxy-benzaldehyde is an organic compound with the molecular formula C14H12O3. It is a derivative of benzaldehyde, characterized by the presence of a benzyloxy group at the 2-position and a hydroxy group at the 5-position on the benzene ring. This compound is known for its white crystalline solid form and distinctive aromatic odor. It is slightly soluble in water but readily dissolves in organic solvents such as ethanol and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzyloxy-5-hydroxy-benzaldehyde can be synthesized through various methods. One common approach involves the condensation reaction between 2-hydroxybenzaldehyde and benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like acetone under reflux conditions .

Industrial Production Methods: In industrial settings, the production of 2-Benzyloxy-5-hydroxy-benzaldehyde often involves the use of advanced catalytic processes to enhance yield and purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyloxy-5-hydroxy-benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Benzyloxy-5-hydroxy-benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy group at the 5-position can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Properties

IUPAC Name

5-hydroxy-2-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-9-12-8-13(16)6-7-14(12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUNCTWMFHQFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594899
Record name 2-(Benzyloxy)-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161192-21-8
Record name 2-(Benzyloxy)-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,5-dihydroxybenzaldehyde (10.41 g, 75.4 mmol) in 100 mL of DMF was added lithium carbonate (16.71 g, 226 mmol), followed by benzyl bromide (13.5 mL, 113 mmol). The solution was warmed to 60° C. and stirred for 30 hours. The reaction was poured into EtOAc and washed with water, saturated NaHCO3 solution and brine, dried (Na2SO4), filtered, and concentrated in vacuo. The product was isolated as a brown oil which was used without further purification.
Quantity
10.41 g
Type
reactant
Reaction Step One
Quantity
16.71 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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